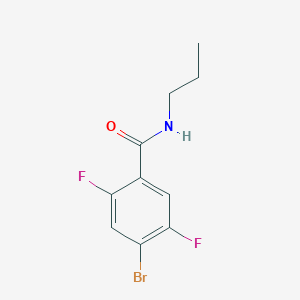![molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8](/img/structure/B6293939.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-(Trifluoromethoxy)biphenyl” has been analyzed . The molecular formula for “4-(Trifluoromethoxy)biphenyl” is C13H9F3O, with an average mass of 238.205 Da and a monoisotopic mass of 238.060547 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “4-(Trifluoromethoxy)biphenyl” have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Safety and Hazards
Zukünftige Richtungen
A study on new-generation liquid crystal materials for application in the infrared region presents 13 new organic compounds with self-assembling behavior, which includes compounds based on 4′-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core . This suggests potential future directions for the use of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” in similar applications.
Wirkmechanismus
Target of Action
A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.
Mode of Action
The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.
Result of Action
Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.
Action Environment
The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.
Eigenschaften
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQHGORSARJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




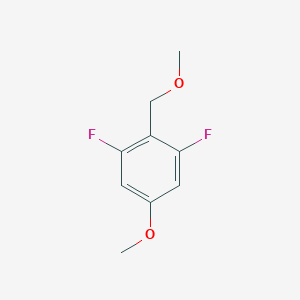
![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)
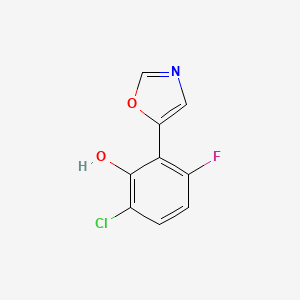

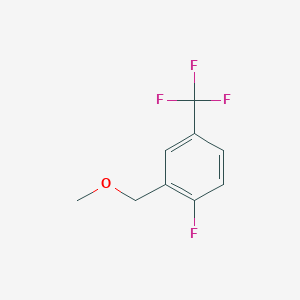
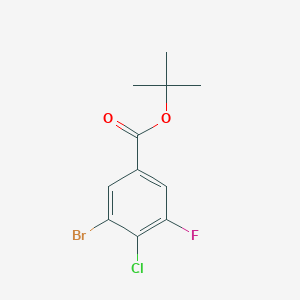
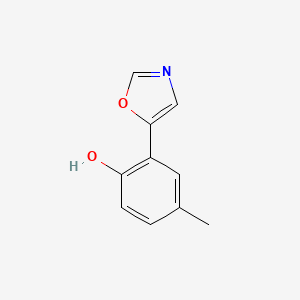
![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
